molecular formula C15H23NO3 B283490 2-{[4-(allyloxy)-3-methoxybenzyl]amino}-2-methyl-1-propanol

2-{[4-(allyloxy)-3-methoxybenzyl]amino}-2-methyl-1-propanol

Cat. No.: B283490
M. Wt: 265.35 g/mol
InChI Key: INCUPQQTLGNUKG-UHFFFAOYSA-N
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Description

2-{[4-(allyloxy)-3-methoxybenzyl]amino}-2-methyl-1-propanol is a synthetic organic compound known for its diverse applications in scientific research and potential therapeutic properties. This compound is characterized by its complex molecular structure, which includes a methoxy group, a prop-2-enoxyphenyl group, and a methylamino group attached to a propanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(allyloxy)-3-methoxybenzyl]amino}-2-methyl-1-propanol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of 3-methoxy-4-hydroxybenzaldehyde with allyl bromide to form 3-methoxy-4-prop-2-enoxybenzaldehyde. This intermediate is then subjected to reductive amination with 2-amino-2-methylpropan-1-ol under catalytic hydrogenation conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(allyloxy)-3-methoxybenzyl]amino}-2-methyl-1-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or prop-2-enoxy groups using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, lithium aluminum hydride, various nucleophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating conditions such as inflammation and neurodegenerative diseases due to its ability to inhibit specific molecular targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(allyloxy)-3-methoxybenzyl]amino}-2-methyl-1-propanol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit STAT3 and modulate various signaling pathways makes it a valuable compound for research and potential therapeutic development.

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

2-[(3-methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C15H23NO3/c1-5-8-19-13-7-6-12(9-14(13)18-4)10-16-15(2,3)11-17/h5-7,9,16-17H,1,8,10-11H2,2-4H3

InChI Key

INCUPQQTLGNUKG-UHFFFAOYSA-N

SMILES

CC(C)(CO)NCC1=CC(=C(C=C1)OCC=C)OC

Canonical SMILES

CC(C)(CO)NCC1=CC(=C(C=C1)OCC=C)OC

Origin of Product

United States

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